molecular formula C17H12O2 B177384 2-Phenylnaphthalene-1-carboxylic acid CAS No. 108981-94-8

2-Phenylnaphthalene-1-carboxylic acid

Cat. No.: B177384
CAS No.: 108981-94-8
M. Wt: 248.27 g/mol
InChI Key: RIVYMJURAWANIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylnaphthalene-1-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-methoxy-1-naphthoic acid with phenylmagnesium bromide (a Grignard reagent) under controlled conditions . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Phenylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The aromatic rings provide a stable framework for various chemical modifications, enhancing its versatility in different applications .

Comparison with Similar Compounds

Uniqueness: 2-Phenylnaphthalene-1-carboxylic acid is unique due to its combination of a naphthalene ring system with a phenyl group and a carboxylic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

2-Phenylnaphthalene-1-carboxylic acid (PNCA) is a compound of significant interest due to its various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic properties. This article reviews the biological activity of PNCA based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with a phenyl substituent at the 2-position and a carboxylic acid group at the 1-position. This structure contributes to its lipophilicity and reactivity, influencing its biological interactions.

Antimicrobial Activity

In vitro Studies:
Research has demonstrated that PNCA exhibits notable antimicrobial activity against various bacterial strains. A study reported that derivatives of naphthalene-1-carboxylic acids showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low micromolar range (0.16–0.68 µM) for certain derivatives . These findings suggest that modifications to the naphthalene structure can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of PNCA Derivatives

CompoundTarget PathogenMIC (µM)
N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamideMRSA0.16
N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamideMycobacterium tuberculosis10
2-Hydroxy-N-phenylnaphthalene-1-carboxamideM. kansasii15.2

Mechanism of Action:
The mechanism underlying the antimicrobial activity of PNCA involves its capacity to disrupt bacterial cell membranes and inhibit essential metabolic processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity to bacterial targets .

Anti-inflammatory Properties

PNCA has also been investigated for its anti-inflammatory effects. Studies have indicated that compounds derived from naphthalene carboxylic acids can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, certain derivatives exhibited significant inhibition of COX-1 and COX-2, suggesting potential applications in treating inflammatory diseases .

Case Studies

A notable case study explored the effects of PNCA on photosynthetic electron transport (PET) in spinach chloroplasts. The study found that specific derivatives could inhibit PET, indicating their potential as herbicides or algicides . The inhibition was linked to structural features such as lipophilicity and electron-withdrawing properties of substituents on the naphthalene ring.

Structure-Activity Relationships (SAR)

Understanding the SAR of PNCA is crucial for optimizing its biological activity. Research has shown that increasing lipophilicity generally enhances antimicrobial activity. For example, modifications leading to more hydrophobic compounds often correlate with improved MIC values against various pathogens .

Table 2: Structure-Activity Relationships

Structural FeatureEffect on Activity
Increased lipophilicityEnhanced antimicrobial potency
Electron-withdrawing groupsHigher inhibitory effects
Aromatic substitutionsImproved binding affinity

Properties

IUPAC Name

2-phenylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVYMJURAWANIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572598
Record name 2-Phenylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108981-94-8
Record name 2-Phenylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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